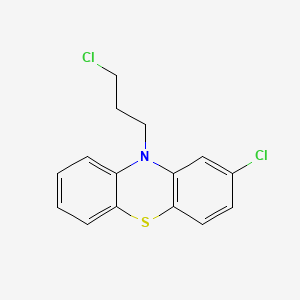

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-10-(3-chloropropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-7-6-11(17)10-13(15)18/h1-2,4-7,10H,3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWITRIKWQUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182027 | |

| Record name | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2765-59-5 | |

| Record name | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H7RTH44UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine, a key chemical intermediate in the synthesis of phenothiazine-based pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and its pivotal role in the development of antipsychotic medications.

Introduction to this compound

This compound is a derivative of phenothiazine, a heterocyclic compound that forms the structural backbone of a major class of antipsychotic drugs.[1] While not typically used as a therapeutic agent itself, its significance lies in its function as a direct precursor to potent dopamine D2 receptor antagonists, most notably chlorpromazine.[2][3] Understanding the chemistry and biological context of this intermediate is crucial for the development of novel central nervous system (CNS) therapies.

Chemical Structure and Properties

The foundational structure of this compound consists of a tricyclic phenothiazine core, with a chlorine atom substituted at the 2-position of one of the benzene rings and a 3-chloropropyl side chain attached to the nitrogen atom at the 10-position.[4]

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-10-(3-chloropropyl)phenothiazine | [4] |

| CAS Number | 2765-59-5 | [4] |

| Molecular Formula | C₁₅H₁₃Cl₂NS | [4] |

| Molecular Weight | 310.2 g/mol | [4] |

| Appearance | Pale Pink Oil | [5] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several phenothiazine antipsychotics. A common and efficient laboratory-scale synthesis involves the alkylation of 2-chlorophenothiazine.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound:

Materials:

-

2-Chlorophenothiazine

-

1-Bromo-3-chloropropane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride in anhydrous DMF at 0°C, a solution of 2-chlorophenothiazine in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation.

-

1-Bromo-3-chloropropane is then added to the reaction mixture at 0°C.

-

The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the careful addition of brine at 0°C.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a pale yellow oil.

Role in Drug Development: A Precursor to Antipsychotics

The primary importance of this compound in drug development is its role as a key intermediate in the synthesis of chlorpromazine and other phenothiazine antipsychotics.[2]

Synthesis of Chlorpromazine

Chlorpromazine is synthesized via the reaction of this compound with dimethylamine.[3][6] This nucleophilic substitution reaction replaces the chlorine atom on the propyl side chain with a dimethylamino group.

Caption: Conversion of the intermediate to the active drug, Chlorpromazine.

Pharmacology of Phenothiazine Derivatives

The therapeutic effects of phenothiazine antipsychotics derived from this compound are primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic neurotransmission in the mesolimbic pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[8] Phenothiazine antipsychotics, by blocking D2 receptors, reduce this hyperactivity, thereby alleviating these symptoms.[9][10]

Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of phenothiazines.

Structure-Activity Relationship (SAR)

The antipsychotic potency of phenothiazine derivatives is significantly influenced by their chemical structure. Key SAR findings include:

-

Substitution at the 2-position: An electron-withdrawing group, such as chlorine, at the 2-position of the phenothiazine ring enhances antipsychotic activity.[11]

-

Side Chain Length: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity.[11]

-

Terminal Amino Group: A tertiary amino group is essential for potent antipsychotic effects.[11]

Receptor Binding Affinities

The affinity of phenothiazine derivatives for the dopamine D2 receptor is a key determinant of their potency.

| Compound | Dopamine D2 Receptor Binding Affinity (Ki) |

| Chlorpromazine | ~1-10 nM (variable across studies)[12] |

| Fluphenazine | 0.4 nM[12] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of phenothiazine derivatives is characterized by good absorption, extensive metabolism, and a long half-life. The data for chlorpromazine is well-documented.

| Pharmacokinetic Parameter | Value for Chlorpromazine | Source(s) |

| Bioavailability (Oral) | 10–80% (large interindividual variation) | [13] |

| Protein Binding | 90–99% | |

| Metabolism | Extensively hepatic (CYP1A2 and CYP2D6) | [14] |

| Elimination Half-life | 23 to 37 hours | [14] |

| Excretion | Urine, bile, and feces | [14] |

The metabolism of chlorpromazine is complex, involving hydroxylation, N-dealkylation, and sulfoxidation.[9]

Toxicology and Safety Considerations

While effective, phenothiazine antipsychotics are associated with a range of adverse effects, primarily due to their action on various neurotransmitter systems.

Common Side Effects:

-

Extrapyramidal Symptoms (EPS): Due to the blockade of dopamine receptors in the nigrostriatal pathway, these can include parkinsonism, dystonia, and akathisia.[3]

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention resulting from muscarinic receptor blockade.[14]

-

Sedation: Caused by antagonism of histamine H1 receptors.[14]

-

Orthostatic Hypotension: A result of alpha-1 adrenergic receptor blockade.[3]

Toxicity Data:

| Compound | Route | Species | LD50 |

| Phenothiazine | Oral | Rat | 5000 mg/kg[15] |

| Promazine Hydrochloride | Oral | Rat | 400 mg/kg[16] |

Analytical Methodologies

The analysis of phenothiazine derivatives in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used and robust technique.

Representative HPLC Protocol for Phenothiazine Analysis

Objective: To separate and quantify phenothiazine derivatives in a sample.

Caption: A typical experimental workflow for HPLC analysis of phenothiazines.

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size[17]

-

Mobile Phase:

-

Gradient: A time-programmed gradient from a lower to a higher concentration of mobile phase B is typically employed to achieve optimal separation.[17]

-

Flow Rate: 1.0 mL/min[17]

-

Column Temperature: 30 °C[17]

-

Injection Volume: 10 µL[17]

-

Detection: UV at 254 nm[17]

Sample Preparation (for Plasma):

-

To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[17]

-

Vortex for 1 minute.[17]

-

Centrifuge at 10,000 rpm for 10 minutes.[17]

-

The supernatant is collected and can be directly injected or further diluted if necessary.[17]

Conclusion

This compound is a compound of immense importance in medicinal chemistry and drug development. While it does not possess significant therapeutic activity on its own, its role as a key building block for a generation of antipsychotic drugs that have revolutionized the treatment of severe mental illness cannot be overstated. A thorough understanding of its structure, synthesis, and the pharmacological properties of its derivatives is essential for researchers and scientists working to develop the next generation of CNS therapies. This guide has provided a detailed technical overview to support these endeavors.

References

- SAR of phenothiazine.pptx - Slideshare. (n.d.).

- Jawad, I., & Bistas, K. G. (2023). Chlorpromazine. In StatPearls.

- Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). International Journal of Molecular Sciences, 22(8), 4095.

- Seeman, P., & Van Tol, H. H. (1994). Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. Journal of psychopharmacology (Oxford, England), 8(3), 153–160.

- Screening models of anti psychotic drugs-converted. (n.d.).

- Nomination Background: Phenothiazine (CASRN: 92-84-2). (1997).

- A direct plasma injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (2003).

- Mechanism of Action of Antipsychotic Agents. (2015). Psychopharmacology Institute.

- Role of Dopamine D2 Receptors for Antipsychotic Activity. (2012). International Journal of Neuropsychopharmacology, 15(3), 337-353.

- Separation of Phenothiazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- This compound. (n.d.). PubChem.

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020).

- Pharmacokinetics of chlorpromazine and key metabolites. (1983). European Journal of Clinical Pharmacology, 25(3), 355-362.

- Screening models for antipsychotic drugs. (2001). Pharmacology Biochemistry and Behavior, 70(2-3), 203-215.

- CN102617509B - Chlorpromazine hydrochloride synthesis process. (n.d.). Google Patents.

- A Comparative Analysis of Phenothiazine Antagonism at the Dopamine D2 Receptor: Chlorpromazine vs. Fenethazine. (n.d.). BenchChem.

- A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. (2024).

- Pharmacokinetics of chlorpromazine after single and chronic dosage. (1976). Clinical Pharmacology & Therapeutics, 19(3), 263-269.

- US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts. (n.d.). Google Patents.

- Chlorpromazine-Thorazine-FDA-Label.pdf. (n.d.). GeneSight.

- Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. (1991). Journal of Pharmacy and Pharmacology, 43(1), 27-30.

- Chlorpromazine. (n.d.). PubChem.

- Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. (2009).

- 2-Chloro-10-(3-chloropropyl)phenothiazine | CAS 2765-59-5. (n.d.). Veeprho.

- Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. (2009). Farmacia, 57(5), 542-548.

- Phenothiazine. (n.d.). Wikipedia.

- Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. (1986). European Journal of Pharmacology, 125(3), 373-381.

- Cas 92-39-7,2-Chlorophenothiazine. (n.d.). LookChem.

- Phenothiazine. (n.d.). PubChem.

- Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). Molecules, 28(1), 1.

- ChlorproMAZINE Monograph for Professionals. (n.d.). Drugs.com.

- Chlorpromazine. (2023). In StatPearls.

- Dopamine Receptors. (2007). British Journal of Pharmacology, 152(S1), S21-S37.

- Phenothiazine. (n.d.). Wikipedia.

- Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). International Journal of Molecular Sciences, 22(8), 4095.

- CAS No : 2765-59-5 | Product Name : 2-Chloro-10-(3-chloropropyl)phenothiazine. (n.d.). Pharmaffiliates.

- ANTIPSYCHOTIC DRUGS, INCLUDING PHENOTHIAZINES. (n.d.). In Poisoning & Drug Overdose, 7e. AccessMedicine.

- RTECS NUMBER-SO8575000-Chemical Toxicity Database. (n.d.).

- D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. (1995). Psychopharmacology, 120(3), 365-368.

- Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. (1986). Pharmacology Biochemistry and Behavior, 25(6), 1185-1189.

- Relative binding affinities of dopamine and antipsychotic drugs for dopamine D2 receptors. (2019). Neuropsychopharmacology, 44(1), 1-2.

- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2014). Frontiers in Neuroscience, 8, 117.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 4. This compound | C15H13Cl2NS | CID 75998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 7. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. genesight.com [genesight.com]

- 14. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. RTECS NUMBER-SO8575000-Chemical Toxicity Database [drugfuture.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

An In-Depth Technical Guide to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Authored by: A Senior Application Scientist

For the discerning researcher and drug development professional, a thorough understanding of key chemical intermediates is paramount to innovation and success. This guide provides a comprehensive technical overview of this compound, a pivotal building block in the synthesis of various therapeutic agents. Our focus extends beyond a simple recitation of facts; we delve into the causality behind its properties and the practical applications that stem from its unique molecular architecture. This document is designed to be a trusted resource, grounded in authoritative data, to support your research and development endeavors.

Core Identity and Molecular Architecture

This compound is a derivative of phenothiazine, a tricyclic heterocyclic compound that forms the backbone of many psychoactive drugs.[1][2] The introduction of a chloro substituent on the phenothiazine ring and a chloropropyl chain at the nitrogen atom endows this molecule with specific reactivity, making it a valuable precursor in multi-step organic syntheses.

A summary of its key identifiers is presented below:

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 2765-59-5[3][5] |

| Molecular Formula | C15H13Cl2NS[3][4][5][6] |

| Molecular Weight | 310.24 g/mol [5][6][7] |

| EINECS Number | 220-438-8[7][8] |

| Synonyms | γ-(2-Chlorophenothiazinyl-10)propyl Chloride, 2-Chloro-10-(3-chloropropyl)phenothiazine[5] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and reaction conditions. This compound is typically encountered as a liquid.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow or light orange clear liquid | [6] |

| Boiling Point | 135 °C at 0.1 mmHg; 454.9 °C at 760 mmHg | [6][7][8][9] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [7] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) | [6] |

| Stability | Light-sensitive | [10] |

The phenothiazine nucleus is susceptible to oxidation, and this compound's sensitivity to light necessitates storage in amber vials or dark environments to prevent degradation.

Spectroscopic Signature for Structural Elucidation

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenothiazine rings, as well as triplets and a quintet for the propyl chain protons. A published spectrum in CDCl₃ shows a quintet around 2.20 ppm (2H), a triplet at 3.63 ppm (2H), and another triplet at 4.02 ppm (2H), corresponding to the protons of the chloropropyl group. The aromatic protons appear as multiplets between 6.84 and 7.19 ppm.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework. Published data indicates peaks at approximately 29.4, 42.2, and 44.0 ppm for the aliphatic carbons of the propyl chain. The aromatic carbons resonate in the region of 115.8 to 146.3 ppm.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula. The calculated exact mass for C₁₅H₁₃Cl₂NS is 309.0146.[11] The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The top peak in the GC-MS is observed at m/z 232.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N, C-S, and C-Cl bond vibrations.[11]

Synthesis Pathway and Experimental Protocol

The most common laboratory and industrial synthesis of this compound involves the N-alkylation of 2-chlorophenothiazine.

Reaction Scheme:

The synthesis proceeds by the reaction of 2-chlorophenothiazine with a suitable three-carbon electrophile bearing a chlorine atom, such as 1-bromo-3-chloropropane. A strong base is required to deprotonate the amine of the phenothiazine, forming a more nucleophilic phenothiazide anion.

Sources

- 1. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review | MDPI [mdpi.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 2765-59-5 [matrix-fine-chemicals.com]

- 4. This compound | C15H13Cl2NS | CID 75998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound , >98.0%(GC) , 2765-59-5 - CookeChem [cookechem.com]

- 8. guidechem.com [guidechem.com]

- 9. CAS#:2765-59-5 | this compound | Chemsrc [chemsrc.com]

- 10. labproinc.com [labproinc.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

A Technical Guide to 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine: Properties, Synthesis, and Analysis

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine, a critical chemical intermediate and known impurity in the synthesis of several phenothiazine-based active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, a detailed synthetic protocol with mechanistic insights, and robust analytical methodologies for its characterization and quality control.

Core Compound Identification and Physicochemical Properties

This compound, a derivative of the phenothiazine heterocyclic system, is a pivotal molecule in pharmaceutical manufacturing. Its primary significance lies in its role as a direct precursor to antipsychotic drugs such as Chlorpromazine and as a process-related impurity of Perphenazine.[1][2] Accurate characterization of this compound is paramount for ensuring the purity, safety, and efficacy of the final drug product.

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for any laboratory or manufacturing work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃Cl₂NS | [1][3][4][5] |

| Molecular Weight | 310.24 g/mol | [1][5] |

| Monoisotopic Mass | 309.0145760 Da | [3] |

| CAS Number | 2765-59-5 | [1][3][4] |

| IUPAC Name | 2-chloro-10-(3-chloropropyl)phenothiazine | [3][4] |

| Synonyms | γ-(2-Chlorophenothiazinyl-10)propyl chloride | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Boiling Point | 135 °C at 0.1 mmHg | |

| Density | 1.325 g/cm³ | [5] |

| Storage Conditions | Room temperature; recommended <15°C in a cool, dark place | [6] |

| Key Sensitivity | Light Sensitive | [6] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via the N-alkylation of 2-Chlorophenothiazine. This reaction is a classic example of nucleophilic substitution.

Causality Behind Experimental Choices:

-

Base Selection (Sodium Hydride, NaH): The nitrogen atom of the phenothiazine ring is a secondary amine, which is not sufficiently nucleophilic to readily attack an alkyl halide. A strong, non-nucleophilic base like NaH is used to deprotonate the amine.[7] This creates a highly reactive anionic nitrogen (a phenothiazine salt), which serves as a potent nucleophile.

-

Solvent Selection (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. Its polarity helps to dissolve the reactants, while its aprotic nature prevents it from interfering with the nucleophile (i.e., it doesn't protonate the anionic nitrogen). This environment is ideal for promoting an Sₙ2 reaction mechanism.[7]

-

Alkylating Agent (1-Bromo-3-chloropropane): This dihalogenated alkane provides the 3-chloropropyl side chain. The bromine atom is a better leaving group than chlorine, ensuring that the initial alkylation occurs at the carbon-bromine bond.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established literature procedures.[7]

Materials:

-

2-Chlorophenothiazine (1.00 g, 4.28 mmol)

-

Sodium Hydride (NaH), 55% dispersion in oil (542 mg, 12.4 mmol)

-

1-Bromo-3-chloropropane (890 μL, 8.99 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (4.1 mL)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend the sodium hydride in anhydrous DMF in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Expert Insight: Working under an inert atmosphere is critical as NaH reacts violently with water and moisture from the air. Cooling to 0°C helps to control the initial exothermic reaction upon adding the phenothiazine.

-

-

Addition of Reactants: Slowly add the 2-Chlorophenothiazine to the NaH suspension. Following this, add the 1-bromo-3-chloropropane dropwise to the mixture at 0°C.

-

Reaction: Remove the ice bath and allow the suspension to warm to room temperature. Stir the mixture vigorously for 2 hours.

-

Quenching: After 2 hours, cool the reaction mixture back down to 0°C and carefully quench the reaction by the slow addition of brine. This will neutralize any unreacted NaH.

-

Trustworthiness Check: Quenching should be done slowly and at 0°C to manage the vigorous evolution of hydrogen gas.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Repeat the extraction two more times to ensure complete recovery.

-

Washing: Combine the organic layers and wash them three times with water to remove residual DMF and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate (100:1 v/v) solvent system to obtain the final product. A typical yield is around 93%.[7]

Analytical Characterization and Quality Control

As an API intermediate and potential impurity, the identity, purity, and potency of this compound must be rigorously controlled. A typical analytical workflow ensures that the material meets all required specifications before use in GMP manufacturing.

Caption: A standard quality control workflow for API intermediates.

Key Analytical Techniques

-

Gas Chromatography (GC): This is the primary method cited for purity determination, often with a specification of >98.0%.[6] GC is well-suited for this compound due to its volatility under thermal conditions.

-

High-Performance Liquid Chromatography (HPLC): An alternative and often complementary technique to GC for purity analysis, especially for identifying non-volatile impurities.

-

Nuclear Magnetic Resonance (¹H-NMR): Essential for unambiguous structural confirmation. The resulting spectrum provides definitive proof of the compound's identity by showing the chemical shifts and coupling constants of the protons.[1]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule, verifying its elemental composition.[1]

-

Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, serving as a fingerprint for rapid identity confirmation.[1]

Protocol: Purity Determination by Gas Chromatography (GC)

This is a generalized protocol. Specific parameters must be optimized and validated for the equipment in use.

Objective: To determine the purity of this compound.

System:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetone or ethyl acetate) to a final concentration of approximately 1.0 mg/mL.

-

Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

-

Chromatographic Conditions (Example):

-

Inlet Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.

-

Self-Validating System: This step ensures the chromatographic system is performing with adequate precision before analyzing any unknown samples.

-

-

Analysis: Inject the standard and sample solutions in duplicate.

-

Calculation: Calculate the purity using the area percent method, assuming all detected components have the same response factor.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

Applications in Research and Drug Development

The utility of this compound is diverse, though heavily concentrated in the pharmaceutical sector.

-

Pharmaceutical Intermediate: Its most prominent role is as a key building block in the synthesis of phenothiazine-class antipsychotics.[8] The 3-chloropropyl side chain is reactive and allows for the subsequent addition of amine-containing groups (like piperazine rings) to form the final API.[9]

-

Reference Standard: It is widely used as a qualified working or secondary reference standard for quality control during the commercial production of drugs like Chlorpromazine.[1] This includes its use in impurity profiling and stability studies.

-

Regulatory Filings: The compound is utilized in the preparation of Abbreviated New Drug Application (ANDA) filings submitted to regulatory bodies like the FDA, where a thorough characterization of all intermediates and impurities is required.[1]

-

Broader Chemical Applications: Beyond pharmaceuticals, it finds use in the formulation of certain agricultural chemicals and is explored in material science for creating specialized polymers and coatings with enhanced durability.[8]

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Precautionary (Skin) | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [10] |

| Precautionary (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

References

- This compound | C15H13Cl2NS | CID 75998 - PubChem.

- This compound | CAS 2765-59-5 - Matrix Fine Chemicals.

- CAS#:2765-59-5 | this compound | Chemsrc.

- 106783-54-4 | Product Name : this compound 5-oxide - Pharmaffiliates.

- An Improved Process For Preparation Of Prochlorperazine - Quick Company.

- 2-Chloro-10-(3-chloropropyl)phenothiazine | CAS 2765-59-5 - Veeprho.

- CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C15H13Cl2NS | CID 75998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 2765-59-5 [matrix-fine-chemicals.com]

- 5. CAS#:2765-59-5 | this compound | Chemsrc [chemsrc.com]

- 6. This compound | 2765-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

- 10. This compound | 2765-59-5 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly phenothiazine-based antipsychotics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted approach that integrates theoretical solubility predictions with a robust, field-proven experimental framework for empirical determination. We delve into the physicochemical properties of the target molecule, apply solubility parameter theory to forecast its behavior in a range of organic solvents, and provide detailed, step-by-step protocols for accurate solubility measurement. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for generating reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and meeting regulatory requirements.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of pharmaceutical development.[3][4] It is a critical physical property that influences bioavailability, manufacturability, and the ultimate efficacy and safety of a drug product.[4] For a key intermediate like this compound, understanding its solubility profile in various organic solvents is paramount for:

-

Reaction Kinetics and Purity: Optimizing reaction conditions, ensuring complete dissolution of reactants, and preventing precipitation of intermediates which can affect yield and impurity profiles.

-

Purification and Crystallization: Selecting appropriate solvent systems for effective purification, isolation, and crystallization to achieve the desired polymorphic form and purity.

-

Formulation Design: Providing foundational data for the development of stable and effective dosage forms.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[5]

This guide will first explore the molecular and physicochemical properties of this compound, then apply theoretical models to predict its solubility, and finally, present a detailed experimental workflow for its empirical determination.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility.

| Property | Value | Source |

| Chemical Name | This compound | TCI Chemicals, SynThink[2] |

| CAS Number | 2765-59-5 | TCI Chemicals, SynThink[2] |

| Molecular Formula | C₁₅H₁₃Cl₂NS | PubChem[6], SynThink[2] |

| Molecular Weight | 310.24 g/mol | TCI Chemicals[7], SynThink[2] |

| Appearance | Colorless to light yellow/orange clear liquid | TCI Chemicals[7], Chem-Impex[1] |

| Boiling Point | 135 °C at 0.1 mmHg | Chem-Impex[1] |

| Calculated LogP | 5.7 | PubChem[6] |

The structure of this compound, with its tricyclic phenothiazine core, chloro-substituent, and chloropropyl side chain, indicates a largely non-polar and lipophilic molecule. The high calculated LogP value of 5.7 further supports the expectation of poor aqueous solubility and a preference for organic solvents.[6] The presence of the nitrogen and sulfur heteroatoms and the chlorine atoms introduces some polarity, suggesting that its solubility will be influenced by the specific intermolecular interactions it can form with a given solvent.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection and experimental design. The principle of "like dissolves like" is a fundamental concept, suggesting that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.[8]

Hansen Solubility Parameters (HSP): A Deeper Dive

To move beyond a simple "polar vs. non-polar" assessment, we can utilize Hansen Solubility Parameters (HSP).[9][10][11] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a smaller "distance" in Hansen space) are more likely to be miscible.[7][9] While the specific HSP values for this compound are not published, we can infer its likely characteristics from its structure. The large aromatic system and alkyl chain suggest a significant δd component. The chloro-substituents and the tertiary amine within the phenothiazine ring system contribute to a moderate δp . The molecule lacks strong hydrogen bond donors, so its δh is expected to be low, though the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors.

Based on this analysis, we can predict that this compound will exhibit higher solubility in solvents with:

-

High to moderate δd: Aromatic solvents (e.g., toluene), and chlorinated solvents (e.g., dichloromethane).

-

Moderate δp: Ketones (e.g., acetone), esters (e.g., ethyl acetate), and some ethers (e.g., tetrahydrofuran).

-

Low δh: Aprotic solvents are generally favored over protic solvents like alcohols, where the strong self-association of the solvent via hydrogen bonding would be disrupted with little energetic gain.

The following diagram illustrates the logical flow for predicting solubility based on HSP.

Caption: Logical workflow for HSP-based solubility prediction.

Experimental Determination of Solubility

The following section details a robust protocol for the quantitative determination of the solubility of this compound. The equilibrium shake-flask method is presented as the "gold standard" for generating thermodynamic solubility data.[9]

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Vortex mixer

Recommended Solvents for Screening

A diverse set of solvents should be selected to cover a range of polarities and chemical functionalities.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | n-Heptane, Cyclohexane | Low | Mismatch in polarity and dispersion forces. |

| Aromatic | Toluene, Xylene | High | Similar aromatic character, strong dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle with chlorinated functional groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF's higher polarity may enhance solubility over diethyl ether. |

| Esters | Ethyl Acetate | Moderate | Balance of polar and non-polar characteristics. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Polar aprotic nature should be effective. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Strong solvent H-bonding may hinder dissolution of the low-δh solute. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | Strong dipole moments can solvate the polar regions of the molecule. |

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step 1: Preparation of the Slurry

-

Accurately weigh an excess amount of this compound into a series of vials. An amount that is clearly in excess of what is expected to dissolve should be used to ensure saturation.

-

Add a precise volume of the selected organic solvent to each vial.

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a defined temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation of the excess solid.

-

For a more complete separation, centrifuge the vials at a moderate speed.

Step 4: Sampling and Dilution

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 5: Quantification

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such molecules.[6]

-

Quantify the concentration of this compound against a calibration curve prepared from a standard of known concentration.

The following diagram outlines the experimental workflow.

Caption: Workflow for the equilibrium shake-flask solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Dichloromethane | >200 | >0.64 | Very Soluble |

| Toluene | 150 | 0.48 | Freely Soluble |

| Tetrahydrofuran | 120 | 0.39 | Freely Soluble |

| Acetone | 95 | 0.31 | Soluble |

| Ethyl Acetate | 70 | 0.23 | Soluble |

| Acetonitrile | 55 | 0.18 | Soluble |

| Isopropanol | 15 | 0.05 | Sparingly Soluble |

| n-Heptane | <1 | <0.003 | Practically Insoluble |

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

The experimental results should be interpreted in the context of the theoretical predictions. For instance, high solubility in dichloromethane and toluene would validate the predictions based on their similar polarity and high dispersion forces. Lower than expected solubility in a particular solvent might indicate specific molecular interactions or stability issues that warrant further investigation.

Conclusion and Recommendations

This guide has provided a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate the high-quality, reliable data necessary for informed decision-making in process development and pharmaceutical research. It is recommended to perform solubility assessments at different temperatures to understand the thermodynamic properties of dissolution (enthalpy and entropy), which is critical for designing robust crystallization processes. Furthermore, the stability of the compound in the selected solvents should be monitored concurrently during the solubility experiments to ensure that degradation is not influencing the results.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (URL: [Link])

- Avdeef, A. (2012).

- Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. (URL: [Link])

- Bergström, C. A. S. (2016). In vivo prediction of drug dissolution and absorption from in vitro data. Journal of Drug Delivery Science and Technology, 34, 1-8. (URL: [Link])

- World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for active pharmaceutical ingredients to be used for biopharmaceutics classification system-based biowaivers. WHO Technical Report Series, No. 992. (URL: [Link])

- PubChem. (n.d.). This compound.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. (URL: [Link])

- SIELC Technologies. (n.d.). Separation of 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine on Newcrom R1 HPLC column. (URL: [Link])

- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (URL: [Link])

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. d-nb.info [d-nb.info]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C15H13Cl2NS | CID 75998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. dspace.mit.edu [dspace.mit.edu]

stability and storage conditions for 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for this compound, a key intermediate in the synthesis of various phenothiazine-based active pharmaceutical ingredients (APIs). Drawing upon data from closely related phenothiazine derivatives and established principles of pharmaceutical stability testing, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound. Key areas of focus include inherent stability liabilities, potential degradation pathways, and protocols for systematic stability assessment.

Introduction: Understanding the Molecule

This compound is a chlorinated phenothiazine derivative characterized by a tricyclic scaffold with a sulfur and nitrogen heteroatom, a chlorine substituent on one of the aromatic rings, and a chloropropyl side chain attached to the nitrogen atom. This molecular structure, while crucial for its utility as a synthetic building block, also harbors specific chemical moieties that are susceptible to degradation under various environmental stimuli. The phenothiazine nucleus, in particular, is prone to oxidation and photosensitive reactions. A thorough understanding of these liabilities is paramount for maintaining the compound's purity, which is critical for its use in the synthesis of pharmaceuticals like Chlorpromazine.[1]

Inherent Stability and Primary Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation and photodegradation. These two pathways represent the most significant risks to the integrity of the compound during storage and handling.

Susceptibility to Oxidation

The sulfur atom in the phenothiazine ring is electron-rich and readily susceptible to oxidation.[2] This can lead to the formation of two primary oxidative degradants: the sulfoxide and the sulfone. Studies on the closely related compound chlorpromazine have shown that oxidation is a primary degradation pathway.[3]

-

Formation of Sulfoxide: Exposure to atmospheric oxygen or oxidizing agents can convert the sulfide to a sulfoxide, yielding this compound 5-oxide.

-

Formation of Sulfone: Further oxidation of the sulfoxide can result in the formation of the corresponding sulfone, this compound 5,5-dioxide.

The N-oxide of the side chain is another potential oxidative degradation product, as observed in the degradation of chlorpromazine.[3]

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

Objective: To generate a degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for 24 hours.

-

Basic: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.

-

Neutral: Mix the stock solution with water. Heat at 60°C for 24 hours.

-

After the specified time, neutralize the acidic and basic samples and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at 80°C for 48 hours.

-

Also, heat a solution of the compound at 80°C for 48 hours.

-

Prepare solutions of the stressed solid and dilute the stressed solution for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples protected from light.

-

Prepare solutions of the stressed solid and dilute the stressed solution for analysis.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Key Requirements for a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products and process-related impurities.

-

Accuracy: The method should provide accurate measurements of the compound's concentration.

-

Precision: The method should yield reproducible results.

-

Linearity: The response of the detector should be linear over a defined concentration range.

-

Robustness: The method should be insensitive to small variations in a method parameters.

Proposed HPLC Method Parameters (Starting Point):

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (or as determined by UV scan) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

The stressed samples from the forced degradation study should be analyzed using this method. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities. Further identification of degradation products can be achieved by Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The stability of this compound is a critical attribute that must be carefully managed to ensure its quality and suitability as a pharmaceutical intermediate. The primary degradation pathways are oxidation and photodegradation, which can be effectively mitigated by storing the compound in cool, dark, and airtight containers. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for a comprehensive understanding of its degradation profile. The information and protocols outlined in this guide provide a robust framework for ensuring the long-term stability and integrity of this important molecule.

References

- PubChem. (n.d.). Chlorpromazine.

- Cosa, G., et al. (2006). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 82(4), 951-960.

- Koval'ova, A. H., et al. (2015). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry, 13(3), 59-65.

- Trautwein, C., & Kümmerer, K. (2012). Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria. Journal of Chromatography B, 889-890, 24-38.

- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 123-134.

- Matrix Fine Chemicals. (n.d.). This compound.

- IJPPS. (2018). Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 1-10.

- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.

- MDPI. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. Molecules, 24(14), 2645.

- Micro-Tech Scientific. (n.d.). Promethazine Assay & Impurity Methods.

- ASHP. (n.d.). ChlorproMAZINE Hydrochloride.

Sources

A Comprehensive Safety & Handling Guide for 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine for Research Professionals

This technical guide provides an in-depth analysis of the safety, handling, and emergency protocols for 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine (CAS No: 2765-59-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, ensuring a robust and self-validating system of risk mitigation in the laboratory. This compound is frequently utilized as a key intermediate or is studied as a reference standard in the synthesis of phenothiazine-based active pharmaceutical ingredients (APIs) such as Chlorpromazine and Perphenazine.[1][2] A thorough understanding of its hazard profile is therefore critical for ensuring personnel safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chlorinated phenothiazine derivative. Its identity and key physical properties, which inform handling and storage requirements, are summarized below. The substance typically presents as a liquid or oil, which necessitates precautions against splashes and aerosolization.[2][3][4]

| Property | Value | Source |

| CAS Number | 2765-59-5 | [5][6] |

| Molecular Formula | C₁₅H₁₃Cl₂NS | [1][5][7] |

| Molecular Weight | 310.24 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow/orange clear liquid or pale pink oil | [2][3][4] |

| Boiling Point | 135 °C @ 0.1 mmHg | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [3] |

| Synonyms | γ-(2-Chlorophenothiazinyl-10)propyl Chloride | [1][2] |

Section 2: GHS Hazard Profile and Risk Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. For this compound, the classification indicates moderate but significant hazards primarily related to direct contact.

GHS Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as follows:

-

Hazard Class: Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[5][6]

-

Hazard Statements:

The "Warning" signal word denotes a less severe hazard compared to "Danger," but the risks of skin and eye irritation are significant and require mandatory protective measures. The phenothiazine ring system and its derivatives are well-documented as irritants, and the chlorinated alkyl chain may enhance this property.

Caption: GHS Hazard Profile for the compound.

Expert Analysis: The Importance of Caution

While the official GHS classification is limited to skin and eye irritation, it is crucial to note that comprehensive toxicological data for this specific intermediate is not widely available in public literature.[8] For many related phenothiazines, other potential hazards like respiratory irritation or sensitization have been noted.[8][9] Therefore, a conservative approach is warranted. Researchers must treat this compound with a high degree of care, assuming the potential for uncharacterized hazards and ensuring that exposure is minimized through robust engineering controls and personal protective equipment.

Section 3: Protocols for Safe Handling and Exposure Control

Adherence to strict protocols is essential for mitigating the risks identified. The following procedures are designed as a self-validating system to prevent accidental exposure.

Engineering Controls

The primary line of defense is to handle the material within a properly functioning chemical fume hood. This is critical for two reasons:

-

Containment: It contains any accidental splashes or spills.

-

Ventilation: Although the boiling point is high, handling the liquid can generate aerosols or vapors, especially if heated. A fume hood prevents inhalation of these potentially harmful substances.[8][10]

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are mandatory.

Step-by-Step PPE Protocol:

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[8]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before each use. Double-gloving is recommended for extended operations.

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.

-

-

Donning Procedure: Don PPE in the following order: lab coat, then safety goggles, then gloves.

-

Doffing Procedure: To prevent cross-contamination, remove PPE in the reverse order: gloves first (using a technique that avoids touching the outside of the glove with bare skin), followed by the lab coat, and finally the goggles.

-

Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[6][8]

Safe Storage Protocol

Incorrect storage can lead to degradation of the material and create unsafe conditions.

-

Location: Store in a cool, dry, and well-ventilated area.[10][11] Some suppliers recommend refrigerated storage (<15°C).[4]

-

Container: Keep the container tightly closed to prevent contamination and potential release of vapors.[8][11]

-

Incompatibilities: Segregate from strong oxidizing agents, as these can react exothermically and potentially violently with phenothiazine derivatives.[8]

-

Light Sensitivity: Phenothiazine compounds can be sensitive to light. Store in an opaque container or in a dark location to maintain chemical integrity.[4]

Section 4: Emergency Response and First-Aid Procedures

In the event of an exposure, immediate and correct action is critical. The following workflow and protocols should be posted in the laboratory and memorized by all personnel handling the substance.

Caption: Emergency response workflow for skin or eye exposure.

Detailed First-Aid Measures

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[12] Remove all contaminated clothing and wash it before reuse.[4][13] If skin irritation develops and persists, seek medical attention.[5][8]

-

If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do so.[5][6] It is imperative to seek immediate medical attention.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Section 5: Accidental Release and Disposal

Spill Cleanup Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Wear PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a confined space.

-

Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.[8][10]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Waste Disposal

Disposal of chemical waste must be performed in strict accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on the disposal of this material. Do not dispose of it down the drain.

Section 6: Stability and Reactivity Profile

Understanding the chemical stability is key to preventing hazardous reactions.

| Parameter | Description | Source |

| Reactivity | No specific reactivity hazards are known under normal conditions. | [8] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, dark). | [8] |

| Conditions to Avoid | Incompatible products, excess heat, exposure to light. | [4][8] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

| Hazardous Decomposition Products | Under fire conditions, may produce toxic and corrosive fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride gas. | [8] |

Conclusion

This compound is a valuable research chemical with a defined hazard profile as a significant skin and eye irritant. While its acute toxicity is not fully characterized, the available data mandates the use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and storage protocols. By understanding the causality behind these safety measures, researchers can foster a secure laboratory environment and ensure the integrity of their work. This guide must be used in conjunction with the official supplier-provided SDS and comprehensive, institution-specific safety training.

References

- Title: this compound | C15H13Cl2NS | CID - PubChem Source: PubChem URL:[Link]

- Title: CAS#:2765-59-5 | this compound | Chemsrc Source: Chemsrc URL:[Link]

- Title: 2-Chlorophenothiazine | C12H8ClNS | CID 7088 - PubChem Source: PubChem URL:[Link]

- Title: 2-chloro-10-(2-chloropropyl)-10H-phenothiazine Safety Data Sheets(SDS) lookchem Source: lookchem.com URL:[Link]

- Title: 2-CHLORO-10-(3-CHLOROPROPYL)

- Title: CAS No : 2765-59-5 | Product Name : 2-Chloro-10-(3-chloropropyl)

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound , >98.0%(GC) , 2765-59-5 - CookeChem [cookechem.com]

- 4. This compound | 2765-59-5 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound | C15H13Cl2NS | CID 75998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | CAS 2765-59-5 [matrix-fine-chemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chlorophenothiazine | C12H8ClNS | CID 7088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2-chloro-10-(2-chloropropyl)-10H-phenothiazine Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. This compound | 2765-59-5 | TCI AMERICA [tcichemicals.com]

- 13. This compound | 2765-59-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Core Intermediate for Chlorpromazine Synthesis

This guide provides a comprehensive overview of the synthesis of chlorpromazine, a cornerstone antipsychotic medication, focusing on its pivotal chemical intermediate: 2-chlorophenothiazine . We will delve into the synthetic pathways, reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chlorpromazine and its Synthesis

First synthesized on December 11, 1951, by Paul Charpentier at Rhône-Poulenc, chlorpromazine marked a revolution in the treatment of psychosis.[1] Its discovery and subsequent clinical use transformed psychiatric care and stimulated the development of an entire class of psychotropic drugs.[1] The efficacy of chlorpromazine is intrinsically linked to its phenothiazine core structure. The industrial synthesis of this drug relies on an efficient and scalable pathway, the cornerstone of which is the high-yield production of the key intermediate, 2-chlorophenothiazine.[2][3] Understanding the synthesis of this intermediate is fundamental to grasping the production of not only chlorpromazine but also a range of other phenothiazine-based neuroleptics.[2][3]

The Key Intermediate: 2-Chlorophenothiazine

The entire synthetic strategy for chlorpromazine hinges on the successful and pure synthesis of 2-chlorophenothiazine (CAS No: 92-39-7).[4] This tricyclic heterocyclic compound serves as the foundational scaffold upon which the pharmacologically active side chain is installed. The chlorine atom at the 2-position is a critical feature that modulates the drug's electronic properties and contributes to its dopamine D2 receptor antagonist activity.[2]

The most established and industrially viable route to 2-chlorophenothiazine involves the direct cyclization of a substituted diphenylamine with elemental sulfur.[3] This approach is favored for its atom economy and relatively straightforward execution.

Synthesis of the Key Intermediate: 2-Chlorophenothiazine

The primary method for synthesizing 2-chlorophenothiazine is the iodine-catalyzed reaction between m-chlorodiphenylamine and sulfur.[5][6]

Overall Reaction Scheme:

Mechanistic Insights: The Smiles Rearrangement

The synthesis of phenothiazines often proceeds through a mechanism known as the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[7][8][9] While the direct thionation of diphenylamine is a complex process, it is mechanistically related to this class of reactions. The process involves the formation of a sulfur bridge followed by cyclization. The iodine catalyst plays a crucial role in activating the sulfur and facilitating the electrophilic attack on the aromatic rings.

Detailed Experimental Protocol

This protocol is adapted from established industrial processes that ensure high yield and purity.[3][5][10]

Materials:

-

m-Chloro diphenylamine

-

Sulfur powder

-

Iodine (catalytic amount)

-

Chlorobenzene (for recrystallization)

-

Activated carbon

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and a gas trap (e.g., a scrubber with sodium hydroxide solution to neutralize the evolved hydrogen sulfide gas), charge m-chloro diphenylamine and sulfur.[3][10]

-

Catalyst Addition: Add a catalytic amount of iodine to the mixture.[3][10]

-

Heating: Slowly heat the reaction mixture with constant stirring to approximately 120-150 °C.[5][10] The evolution of hydrogen sulfide gas (H₂S) will become apparent.

-

Causality Insight: Precise temperature control is critical. Temperatures below this range lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tarry byproducts.[10]

-

-

Reaction Monitoring: Maintain the temperature and continue stirring for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diphenylamine is consumed and the evolution of H₂S ceases.[10]

-

Cooling & Dissolution: Once the reaction is complete, allow the mixture to cool. To the cooled, solidified mass, add chlorobenzene and heat to dissolve the crude product.[10]

-

Decolorization: Add a small amount of activated carbon to the hot solution and reflux for a short period to remove colored impurities.[10]

-

Purification: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to induce crystallization of 2-chlorophenothiazine.[3]

-

Isolation: Collect the crystals by filtration, wash with a small volume of cold chlorobenzene or ethanol, and dry under vacuum to yield the final product.[10]

Conversion of 2-Chlorophenothiazine to Chlorpromazine

The final step in the synthesis is the N-alkylation of the 2-chlorophenothiazine intermediate. This is typically achieved by reacting it with 3-dimethylaminopropylchloride in the presence of a strong base.[11][12]

Overall Reaction Scheme:

Mechanistic Insights